2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid
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Overview
Description
2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid typically involves multiple steps, starting with the chlorination of pyridine to form 2-chloropyridine . This intermediate is then subjected to sulfonation to introduce the sulfonamide group. The final step involves coupling the sulfonamide derivative with a chlorobenzoic acid under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog used in the synthesis of various pharmaceuticals and agrochemicals.
Pentachloropyridine: Known for its reactivity and use in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in peptide coupling and other synthetic applications.
Uniqueness
2-Chloro-4-(6-chloropyridine-3-sulfonamido)benzoic acid is unique due to its combination of aromatic and heterocyclic structures, along with the presence of both chlorine and sulfonamide functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-5-7(1-3-9(10)12(17)18)16-21(19,20)8-2-4-11(14)15-6-8/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJLNQODUAMGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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